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molecular formula C12H14O4 B8455997 Methyl 7-methyl-2-(methyloxy)-2,3-dihydro-1-benzofuran-6-carboxylate

Methyl 7-methyl-2-(methyloxy)-2,3-dihydro-1-benzofuran-6-carboxylate

Cat. No. B8455997
M. Wt: 222.24 g/mol
InChI Key: HSNZMTPMSQEHHA-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

A solution of methyl 3-hydroxy-2-methyl-4-prop-2-en-1-ylbenzoate (1.64 g, 8.0 mmol) in methanol (20 mL) was cooled to −78° C. While maintaining the reaction temperature at −78° C., ozone was bubbled into the reaction mixture for 30 minutes, followed by the addition of dimethyl sulfide (5 mL). The reaction mixture was allowed to warm to room temperature and was then stirred for an additional 15 hours. The reaction mixture was concentrated in vacuo and diluted with diethyl ether. The organic portion was washed with water, brine, dried over sodium sulfate and concentrated to afford (1.59 g, 90%) of methyl 7-methyl-2-(methyloxy)-2,3-dihydro-1-benzofuran-6-carboxylate as a yellow oil. MS (EI) for C12H14O4: 223 (MH+).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:15])=[C:4]([CH:9]=[CH:10][C:11]=1[CH2:12][CH:13]=C)[C:5]([O:7][CH3:8])=[O:6].[CH3:16][OH:17]>>[CH3:15][C:3]1[C:2]2[O:1][CH:13]([O:17][CH3:16])[CH2:12][C:11]=2[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
OC=1C(=C(C(=O)OC)C=CC1CC=C)C
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was then stirred for an additional 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ozone was bubbled into the reaction mixture for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
followed by the addition of dimethyl sulfide (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
WASH
Type
WASH
Details
The organic portion was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1=C(C=CC=2CC(OC21)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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